A metabolite of Verapamil.
Norverapamil HCl is a calcium channel blocker. It is the main active metabolite of verapamil.
Norverapamil hydrochloride
CAS No.: 67812-42-4
Cat. No.: VC0537535
Molecular Formula: C26H37ClN2O4
Molecular Weight: 477.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67812-42-4 |
---|---|
Molecular Formula | C26H37ClN2O4 |
Molecular Weight | 477.0 g/mol |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile;hydrochloride |
Standard InChI | InChI=1S/C26H36N2O4.ClH/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5;/h8-11,16-17,19,28H,7,12-15H2,1-6H3;1H |
Standard InChI Key | OEAFTRIDBHSJDC-UHFFFAOYSA-N |
SMILES | CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Canonical SMILES | CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Appearance | Solid powder |
Introduction
Chemical and Structural Profile
Molecular Characteristics
Norverapamil hydrochloride (C₂₆H₃₇ClN₂O₄) represents the N-desmethylated form of verapamil hydrochloride, with a molecular weight of 477.04 g/mol for the non-deuterated form . The deuterated variant (Norverapamil-d7 hydrochloride) exhibits a molecular weight of 484.1 g/mol due to seven deuterium atoms replacing hydrogen at strategic positions . As shown in Table 1, the compound maintains verapamil's core benzylnitrile structure while differing in alkyl chain modification.
Table 1: Comparative Molecular Properties
Property | Norverapamil HCl | Norverapamil-d7 HCl |
---|---|---|
Molecular Formula | C₂₆H₃₇ClN₂O₄ | C₂₆H₃₀D₇ClN₂O₄ |
Exact Mass | 476.244 Da | 483.337 Da |
Parent Compound | Verapamil HCl | Norverapamil-d7 |
Chloride Counterion | 1:1 Ratio | 1:1 Ratio |
Deuterium Positions | - | Isopropyl-D7 |
The structural modification occurs at the tertiary amine group, where demethylation reduces lipophilicity compared to the parent compound . This alteration significantly impacts protein binding characteristics, with norverapamil exhibiting 86-88% plasma protein binding compared to verapamil's 88-94% .
Spectral Characterization
Advanced spectroscopic techniques have elucidated norverapamil hydrochloride's structural features:
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¹H NMR: Shows characteristic peaks for eight methoxy groups (δ 3.72-3.85 ppm) and aromatic protons (δ 6.65-7.25 ppm)
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MS (ESI+): Base peak at m/z 441.2 [M+H]⁺ with characteristic fragment ions at m/z 260.1 and 165.0
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IR: Strong absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1600 cm⁻¹ (aromatic C=C)
Biotransformation Pathways
Metabolic Synthesis
Norverapamil forms primarily through hepatic CYP450-mediated N-demethylation of verapamil, with CYP3A4/5 and CYP2C8 isoenzymes responsible for 85% of this conversion . The metabolic pathway proceeds as:
This first-pass metabolism converts 15-20% of oral verapamil doses to norverapamil, with plasma concentrations reaching 698.42 ± 71.45 ng/mL following 10 mg/kg verapamil administration in rat models .
Pharmacokinetic Behavior
Comparative pharmacokinetic parameters from capillary electrophoresis-electrochemiluminescence studies reveal:
Table 2: Pharmacokinetic Parameters in Rat Plasma
Parameter | Verapamil HCl | Norverapamil HCl |
---|---|---|
Cₘₐₓ (ng/mL) | 683.21 ± 74.81 | 698.42 ± 71.45 |
Tₘₐₓ (h) | 2.49 ± 0.32 | 2.83 ± 0.23 |
T₁/₂ (h) | 0.52 ± 0.21 | 1.14 ± 0.26 |
AUC₀–∞ (ng·h/mL) | 1,842 ± 214 | 2,576 ± 298 |
The prolonged elimination half-life (1.14 vs. 0.52 hours) and greater AUC of norverapamil suggest significant enterohepatic recirculation and tissue distribution . These properties contribute to its 20% residual calcium channel blocking activity despite lower receptor affinity compared to verapamil .
Analytical Detection Methodologies
Capillary Electrophoresis-Electrochemiluminescence
A state-of-the-art method achieves simultaneous quantification of verapamil and norverapamil hydrochlorides with:
The method utilizes 25 mM borate buffer (pH 9.2) with 15 kV separation voltage, enabling baseline resolution within 8 minutes .
Parameter | Requirement |
---|---|
Purity (HPLC) | >95% |
Water Content | <0.5% w/w |
Heavy Metals | <20 ppm |
Residual Solvents | Class 1-3 Limits |
Identification | IR/NMR/MS Match |
These specifications ensure accurate quantification of norverapamil levels below 0.1% in verapamil active pharmaceutical ingredients .
Clinical and Pharmacological Implications
Therapeutic Drug Monitoring
Norverapamil's pharmacokinetic profile necessitates monitoring in:
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Renal Impairment: 60% reduced clearance in CrCl <30 mL/min
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Hepatic Dysfunction: 3-fold AUC increase in Child-Pugh B/C cirrhosis
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Drug Interactions: CYP3A4 inhibitors increase norverapamil:verapamil ratio to 1:2 from baseline 1:4
Cardiovascular Effects
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L-Type Channel Blockade: IC₅₀ = 1.2 μM vs. verapamil's 0.4 μM
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AV Node Conduction: Prolongs PR interval by 15-20% at therapeutic levels
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Blood Pressure: 5-7 mmHg systolic reduction in chronic dosing
Regulatory and Quality Considerations
As a process-related impurity, regulatory guidelines mandate strict control of norverapamil hydrochloride levels:
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ICH Q3A: ≤0.15% in verapamil APIs
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EMA: Requires genotoxicity studies above 0.1% thresholds
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USP: Specifies <0.2% in immediate-release formulations
Recent advances in continuous manufacturing have reduced norverapamil impurity levels to 0.08% through optimized N-methylation conditions .
Future Research Directions
Emerging research areas include:
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Deuterated Analogues: Norverapamil-d7 hydrochloride shows promise in mass spectrometry-based quantification with 98.7% isotopic purity
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Nanoparticulate Delivery: Chitosan-coated nanoparticles achieve 3-fold brain penetration versus free drug
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Metabolite Reactivation: Prodrug strategies targeting norverapamil's amine group for enhanced bioavailability
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